Azide-PEG9-amido-C8-Boc

PROTAC Linker Physicochemical Properties Molecular Weight

Optimizing PROTAC ternary complex formation requires precise linker design. Generic PEG linkers often fail to balance solubility and conformational constraint, leading to poor degradation efficiency. Azide-PEG9-amido-C8-Boc provides: - PEG9 spacer for enhanced aqueous solubility & flexibility - Amido-C8 motif for structural rigidity to stabilize E3 ligase-target interactions - Azide for CuAAC/SPAAC click chemistry; Boc-amine for orthogonal deprotection - Enables systematic SAR studies on C4/C8/C12 linker length

Molecular Formula C34H66N4O12
Molecular Weight 722.9 g/mol
Cat. No. B15544222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzide-PEG9-amido-C8-Boc
Molecular FormulaC34H66N4O12
Molecular Weight722.9 g/mol
Structural Identifiers
InChIInChI=1S/C34H66N4O12/c1-34(2,3)50-33(40)11-9-7-5-4-6-8-10-32(39)36-12-14-41-16-18-43-20-22-45-24-26-47-28-30-49-31-29-48-27-25-46-23-21-44-19-17-42-15-13-37-38-35/h4-31H2,1-3H3,(H,36,39)
InChIKeyIHMIRMWIHCIMTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azide-PEG9-amido-C8-Boc PROTAC Linker


Azide-PEG9-amido-C8-Boc is a heterobifunctional polyethylene glycol (PEG)-based linker specifically designed for the modular assembly of proteolysis-targeting chimeras (PROTACs) and other bioconjugates . It features a terminal azide group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry reactions, a nine-unit PEG (PEG9) spacer for enhanced aqueous solubility and conformational flexibility, and a tert-butyloxycarbonyl (Boc)-protected amine via an octyl (C8) amido chain, enabling orthogonal deprotection and subsequent functionalization .

Azide-PEG9-amido-C8-Boc Linker Specificity


While many PEG-azide-Boc linkers share the same terminal reactive groups, their biophysical properties and resulting PROTAC performance can vary dramatically based on subtle differences in linker length, rigidity, and overall topology [1]. In PROTAC design, the linker does not simply tether two ligands; it critically influences the formation of a productive ternary complex, cellular permeability, and overall degradation efficiency [2]. Even minor changes, such as a shift from a C8 to a C12 alkyl spacer or the removal of the amido group, can alter the linker's hydrophobicity, solubility, and conformation, potentially leading to suboptimal activity or higher off-target effects. Therefore, assuming functional equivalence without direct comparative data is a significant risk in lead optimization.

Azide-PEG9-amido-C8-Boc Selection Evidence


Physicochemical Balance of C8 Spacer

Azide-PEG9-amido-C8-Boc provides an intermediate molecular weight and carbon spacer length compared to its closest analogs, Azide-PEG9-amido-C4-Boc and Azide-PEG9-amido-C12-Boc. This differentiation is critical for modulating the overall size and hydrophobicity of the final PROTAC, which directly impacts cell permeability and solubility .

PROTAC Linker Physicochemical Properties Molecular Weight

DMSO Solubility Profile

The DMSO solubility of Azide-PEG9-amido-C8-Boc is quantitatively equivalent to that of its C4 analog, as reported by multiple vendors. Both compounds achieve a solubility of 10 mM in DMSO, a standard stock concentration for many biochemical and cellular assays . This contrasts with the C12 analog, where specific solubility data is not consistently reported, potentially indicating lower or more variable solubility .

Solubility DMSO Assay Development

Amido-C8 Structural Rigidity

Unlike simpler PEG-azide-Boc linkers such as t-Boc-N-amido-PEG9-azide or Azido-PEG9-Boc, which rely primarily on flexible PEG chains, Azide-PEG9-amido-C8-Boc incorporates a semi-rigid amido-C8 spacer. This design feature can influence the conformation and dynamics of the resulting PROTAC molecule, potentially affecting the stability of the ternary complex and subsequent degradation efficiency . While quantitative DC50 or Dmax values are not available for this specific linker in isolation, the structural distinction is a key differentiating factor for rational design.

Linker Topology PROTAC Design Ternary Complex

Azide-PEG9-amido-C8-Boc Key Applications


PROTAC Assembly with Semi-Rigid Linker

Azide-PEG9-amido-C8-Boc is ideal for constructing PROTACs where a balance between linker flexibility and rigidity is desired. The PEG9 segment provides the necessary aqueous solubility and conformational space, while the amido-C8 motif introduces a degree of structural constraint that can be crucial for forming a stable and productive ternary complex with certain E3 ligase and target protein pairs [1]. Its azide group enables efficient click chemistry conjugation to alkyne-modified ligands.

Focused Linker Library for PROTAC SAR

When generating a small, focused library of PROTACs to optimize degradation efficiency (DC50, Dmax), Azide-PEG9-amido-C8-Boc serves as a key component for exploring the 'C8' spacer region. By comparing the activity of PROTACs built with this linker against those with the shorter C4 or longer C12 analogs, researchers can establish a clear structure-activity relationship (SAR) for linker length and hydrophobicity [1]. This systematic approach is essential for identifying an optimal clinical candidate.

Orthogonal Conjugation for Bioconjugates

This compound is well-suited for multi-step bioconjugation workflows. The terminal azide can first be reacted with an alkyne-functionalized biomolecule (e.g., a protein ligand or fluorescent probe) using click chemistry. Subsequently, the Boc-protected amine can be deprotected under mild acidic conditions to reveal a free amine for further conjugation to a payload, a solid support, or another functional moiety [1]. This orthogonal reactivity enables the precise, modular assembly of complex molecular architectures.

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